Cas no 53929-74-1 (3-Bromo-N,N-dimethylpropan-1-amine)

3-Bromo-N,N-dimethylpropan-1-amine is a brominated tertiary amine compound with the molecular formula C₅H₁₂BrN. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of quaternary ammonium compounds and pharmaceutical derivatives. The presence of both a reactive bromoalkyl group and a dimethylamino moiety enables its use in nucleophilic substitution reactions, facilitating the introduction of amine functionalities into target molecules. This compound is valued for its stability under standard conditions and its compatibility with a range of solvents, including polar aprotic media. Its well-defined reactivity profile makes it suitable for applications in medicinal chemistry and materials science.
3-Bromo-N,N-dimethylpropan-1-amine structure
53929-74-1 structure
Product Name:3-Bromo-N,N-dimethylpropan-1-amine
CAS No:53929-74-1
MF:C5H12BrN
MW:166.059480667114
MDL:MFCD09833117
CID:56492
PubChem ID:12440775
Update Time:2025-11-01

3-Bromo-N,N-dimethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N,N-dimethylpropan-1-amine
    • (3-Bromopropyl)dimethylamine
    • (3-BROMO-PROPYL)-DIMETHYL-AMINE
    • (3-Bromopropyl)dimethylamine hydrobromide
    • 3-Bromo-N,N-dimethyl-1-propylamine
    • AC-8952
    • (3-bromopropyl) dimethylamine
    • FT-0647166
    • A870613
    • D87723
    • SCHEMBL895778
    • AB52731
    • BIWJXEPRNRDVPB-UHFFFAOYSA-N
    • DTXSID70498359
    • 3-dimethylamino-n-propyl bromide
    • (3-bromopropyl)-dimethyl-amine
    • 1-Propanamine, 3-bromo-N,N-dimethyl-
    • BCP18662
    • AKOS010540556
    • 53929-74-1
    • CS-0453483
    • DA-16860
    • MDL: MFCD09833117
    • Inchi: 1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3
    • InChI Key: BIWJXEPRNRDVPB-UHFFFAOYSA-N
    • SMILES: BrCCCN(C)C

Computed Properties

  • Exact Mass: 165.01500
  • Monoisotopic Mass: 165.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 37.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.263
  • Boiling Point: 148.1°C at 760 mmHg
  • Flash Point: 43.37°C
  • Refractive Index: 1.47
  • PSA: 3.24000
  • LogP: 1.33300

3-Bromo-N,N-dimethylpropan-1-amine Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Bromo-N,N-dimethylpropan-1-amine Pricemore >>

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3-Bromo-N,N-dimethylpropan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:53929-74-1)3-Bromo-N,N-dimethylpropan-1-amine
Order Number:A870613
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:24
Price ($):526.0
Email:sales@amadischem.com

Additional information on 3-Bromo-N,N-dimethylpropan-1-amine

Introduction to 3-Bromo-N,N-dimethylpropan-1-amine (CAS No. 53929-74-1)

3-Bromo-N,N-dimethylpropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 53929-74-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its brominated and aminated structure, has garnered attention due to its versatile applications in synthetic chemistry and as a precursor in the development of bioactive molecules.

The molecular structure of 3-Bromo-N,N-dimethylpropan-1-amine consists of a propyl chain substituted with a bromine atom at the third carbon and two methyl groups attached to the nitrogen atom. This unique configuration imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electrophilic and nucleophilic centers allows for diverse chemical transformations, which are exploited in various synthetic pathways.

In recent years, the pharmaceutical industry has shown increasing interest in compounds containing bromine substituents due to their role as bioisosters and their ability to enhance metabolic stability. 3-Bromo-N,N-dimethylpropan-1-amine fits well within this trend, serving as a building block for the development of novel therapeutic agents. Its incorporation into drug candidates can lead to improved pharmacokinetic properties, such as enhanced binding affinity and reduced degradation rates.

One of the most compelling aspects of 3-Bromo-N,N-dimethylpropan-1-amine is its utility in the synthesis of pharmacologically active compounds. Researchers have leveraged its reactivity to develop molecules with potential applications in treating neurological disorders, infectious diseases, and cancer. For instance, studies have demonstrated its role in generating derivatives that interact with specific biological targets, modulating pathways that are relevant to these conditions.

The bromine atom in 3-Bromo-N,N-dimethylpropan-1-amine provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, enabling the creation of intricate drug candidates with tailored properties. The dimethylamino group also contributes to the molecule's versatility, allowing for modifications that can fine-tune solubility, bioavailability, and other pharmacokinetic parameters.

Advances in computational chemistry have further enhanced the understanding of 3-Bromo-N,N-dimethylpropan-1-amine's reactivity. Molecular modeling studies have provided insights into how this compound interacts with biological systems, aiding in the rational design of new derivatives. These computational approaches complement experimental efforts, offering a synergistic strategy for drug discovery.

The synthesis of 3-Bromo-N,N-dimethylpropan-1-amine itself is an area of active research. Recent methodologies have focused on optimizing reaction conditions to improve yield and purity while minimizing waste. Green chemistry principles have been increasingly applied, ensuring that processes align with sustainable practices. Such advancements not only enhance efficiency but also contribute to the overall environmental footprint of pharmaceutical manufacturing.

In conclusion, 3-Bromo-N,N-dimethylpropan-1-amine (CAS No. 53929-74-1) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features and reactivity make it indispensable for the synthesis of novel bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53929-74-1)3-Bromo-N,N-dimethylpropan-1-amine
A870613
Purity:99%
Quantity:25g
Price ($):526.0
Email